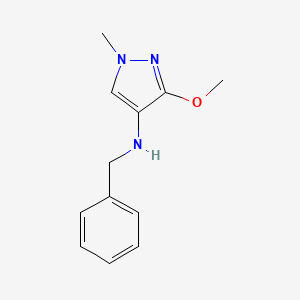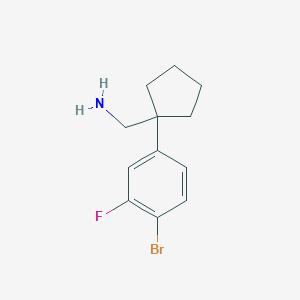![molecular formula C13H25N3O B11739694 {[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}[3-(propan-2-yloxy)propyl]amine](/img/structure/B11739694.png)
{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}[3-(propan-2-yloxy)propyl]amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}[3-(propan-2-yloxy)propyl]amine” is a synthetic organic molecule that features a pyrazole ring substituted with an isopropyl group and a propylamine chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}[3-(propan-2-yloxy)propyl]amine” typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Substitution with Isopropyl Group: The pyrazole ring is then alkylated with isopropyl bromide in the presence of a base such as potassium carbonate.
Attachment of the Propylamine Chain: The final step involves the nucleophilic substitution of the pyrazole derivative with 3-(propan-2-yloxy)propylamine under reflux conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or imines.
Reduction: Reduction reactions can target the pyrazole ring or the amine group, potentially leading to hydrogenated derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amine group, forming various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted amine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, “{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}[3-(propan-2-yloxy)propyl]amine” can be used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be explored for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets such as enzymes or receptors, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound could be investigated for its pharmacological properties. Its ability to undergo various chemical reactions makes it a versatile candidate for the development of new therapeutic agents.
Industry
In the industrial sector, “this compound” could be used in the production of specialty chemicals, polymers, and advanced materials.
Wirkmechanismus
The mechanism of action of “{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}[3-(propan-2-yloxy)propyl]amine” would depend on its specific application. In a biological context, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrazole Derivatives: Compounds such as 1-phenyl-3-(propan-2-yl)-1H-pyrazole share a similar core structure but differ in their substituents.
Aminopropyl Derivatives: Compounds like 3-(propan-2-yloxy)propylamine have a similar side chain but lack the pyrazole ring.
Uniqueness
The uniqueness of “{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}[3-(propan-2-yloxy)propyl]amine” lies in its combination of a pyrazole ring with an isopropyl group and a propylamine chain. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C13H25N3O |
|---|---|
Molekulargewicht |
239.36 g/mol |
IUPAC-Name |
3-propan-2-yloxy-N-[(2-propan-2-ylpyrazol-3-yl)methyl]propan-1-amine |
InChI |
InChI=1S/C13H25N3O/c1-11(2)16-13(6-8-15-16)10-14-7-5-9-17-12(3)4/h6,8,11-12,14H,5,7,9-10H2,1-4H3 |
InChI-Schlüssel |
KUVFHTCZFRGSML-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N1C(=CC=N1)CNCCCOC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine](/img/structure/B11739612.png)
![[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl][(4-fluorophenyl)methyl]amine](/img/structure/B11739621.png)
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11739623.png)
![N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine](/img/structure/B11739625.png)

![[(1,3-dimethyl-1H-pyrazol-5-yl)methyl][(oxolan-2-yl)methyl]amine](/img/structure/B11739635.png)
![[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl][(4-fluorophenyl)methyl]amine](/img/structure/B11739637.png)

![N-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-1-ethyl-5-methyl-1H-pyrazol-4-amine](/img/structure/B11739641.png)
![N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine](/img/structure/B11739644.png)


![{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(thiophen-2-yl)methyl]amine](/img/structure/B11739675.png)
![N-[(2-methoxyphenyl)methyl]-3-methyl-1-propyl-1H-pyrazol-4-amine](/img/structure/B11739677.png)
